
4-ethynyl-2-methylsulfanylpyrimidine
概要
説明
4-ethynyl-2-methylsulfanylpyrimidine is an organic compound with the molecular formula C7H6N2S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of an ethynyl group at the 4-position and a methylthio group at the 2-position makes this compound unique and of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethynyl-2-methylsulfanylpyrimidine typically involves the reaction of 2-methylthio-4-pyrimidone with ethynylating agents under specific conditions. One common method includes the use of ethynyl magnesium bromide in the presence of a palladium catalyst to facilitate the coupling reaction.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to ensure higher yields and purity, often using continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions: 4-ethynyl-2-methylsulfanylpyrimidine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alkenyl or alkyl derivatives.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often facilitated by a base such as sodium hydride (NaH).
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenyl or alkyl derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
4-ethynyl-2-methylsulfanylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 4-ethynyl-2-methylsulfanylpyrimidine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions and hydrogen bonding, while the methylthio group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
- 4-Methyl-2-(methylthio)pyrimidine
- 2-Methylthio-4-pyrimidone
- 4-Ethynylpyrimidine
Comparison: 4-ethynyl-2-methylsulfanylpyrimidine is unique due to the presence of both an ethynyl and a methylthio group, which confer distinct chemical reactivity and biological activity. Compared to 4-Methyl-2-(methylthio)pyrimidine, the ethynyl group in this compound provides additional sites for chemical modification and potential biological interactions .
特性
分子式 |
C7H6N2S |
|---|---|
分子量 |
150.2 g/mol |
IUPAC名 |
4-ethynyl-2-methylsulfanylpyrimidine |
InChI |
InChI=1S/C7H6N2S/c1-3-6-4-5-8-7(9-6)10-2/h1,4-5H,2H3 |
InChIキー |
ZQPNFOFVPZSCAR-UHFFFAOYSA-N |
SMILES |
CSC1=NC=CC(=N1)C#C |
正規SMILES |
CSC1=NC=CC(=N1)C#C |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


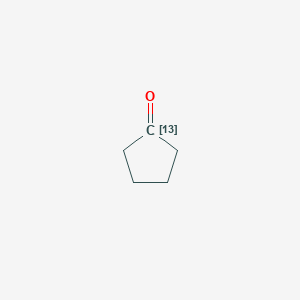

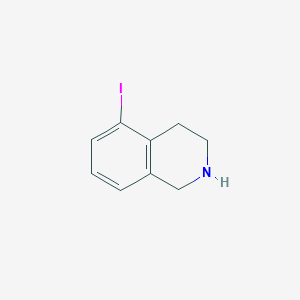
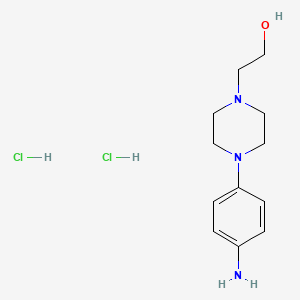
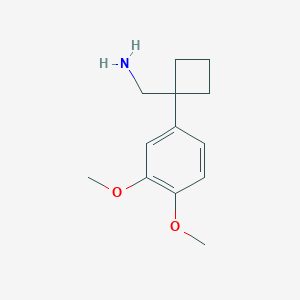
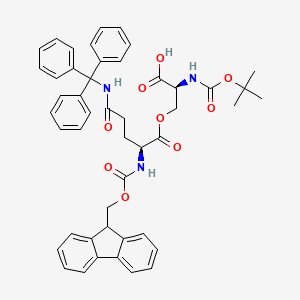

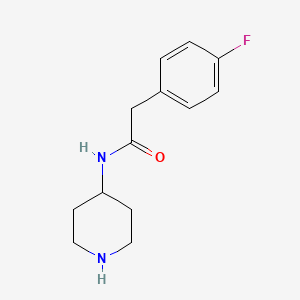
![4-cyclopropyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1645198.png)

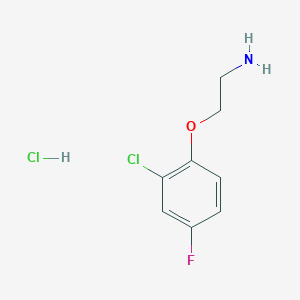

![6-chloro-N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B1645207.png)
